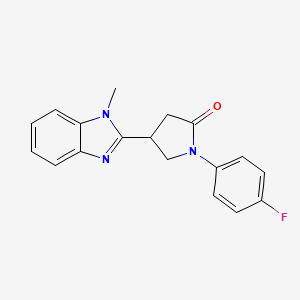

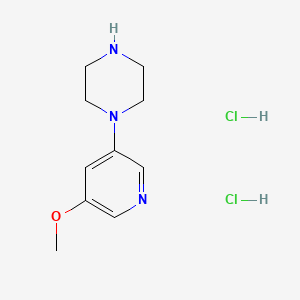

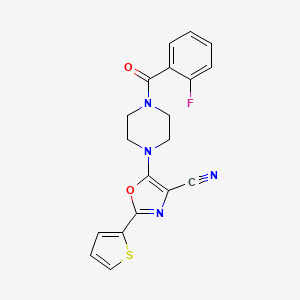

(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibitors of Indoleamine-2,3-dioxygenase for Cancer Therapy

Research has identified indoleamine-2,3-dioxygenase (IDO) as a crucial immunosuppressive enzyme that enables tumors to evade immunologically mediated rejection by inhibiting a destructive maternal T cell response against allogeneic fetuses. Clinical trials utilizing IDO inhibitors, such as 1-methyltryptophan (1MT), have been initiated to explore their potential in cancer therapy. This emphasizes the need for a deeper understanding of IDO biology to comprehend the effects of its inhibitors and to rationalize their therapeutic application in cancer treatments (S. Löb et al., 2009).

IDO Expression in Human Cancers: Clinical and Immunologic Perspectives

IDO's role as a tryptophan-catabolizing enzyme with immune-regulating activities across various contexts, including cancer progression, has been underscored. The correlation of IDO expression in human cancer samples with clinical or immunologic parameters suggests that IDO expression diminishes tumor infiltration by immune cells while increasing the proportion of regulatory T lymphocytes, thus contributing to a less favorable prognosis in most studied cases (J. Godin-Ethier et al., 2011).

Patent Review of IDO1 Inhibitors for Cancer

A review of IDO1 inhibitors disclosed in patent literature highlights the structural diversity and activity of these inhibitors. Activation of IDO1 depletes tryptophan and produces kynurenine, inducing T cell anergy and suppressing tumor control by the immune system. This review showcases the potential of IDO1 inhibitors in combination with immune checkpoint inhibitors, demonstrating promising anticancer activity in preclinical and early-stage clinical trials (Jae Eun Cheong et al., 2018).

Mecanismo De Acción

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , suggesting that (1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone may also interact with multiple targets.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that multiple pathways are affected.

Pharmacokinetics

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

(1,1-dioxo-1,4-thiazinan-4-yl)-indolizin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-13(14-5-7-19(17,18)8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUCLAUTQOKQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)